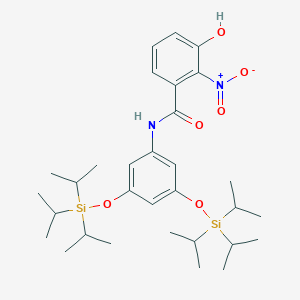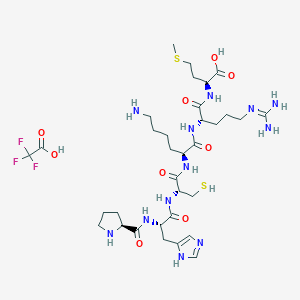
Antioxidant peptide A (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antioxidant peptide A (TFA) is a short peptide known for its potent antioxidant properties. This compound is characterized by the presence of aromatic or sulfur-containing amino acids, which contribute to its strong radical scavenging activities . Antioxidant peptides, including Antioxidant peptide A (TFA), are gaining attention in various fields such as food science, pharmaceuticals, and cosmetics due to their ability to neutralize free radicals and reduce oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antioxidant peptides typically involves the hydrolysis of proteins using specific enzymes. For instance, antioxidant peptides can be derived from pea protein hydrolysates through a series of purification steps, including ultrafiltration, ion exchange chromatography, gel filtration chromatography, and reversed-phase chromatography . The reaction conditions often involve the use of proteases such as pepsin and trypsin, which break down the protein into smaller peptide fragments with antioxidant properties .
Industrial Production Methods
Industrial production of antioxidant peptides involves large-scale enzymatic hydrolysis of protein sources, followed by purification processes to isolate the desired peptides. Techniques such as ultrafiltration and chromatography are commonly used to achieve high purity and yield . The production process is optimized to ensure the stability and activity of the antioxidant peptides, making them suitable for various applications in food, pharmaceuticals, and cosmetics .
Chemical Reactions Analysis
Types of Reactions
Antioxidant peptide A (TFA) undergoes several types of chemical reactions, primarily focusing on its antioxidant activity. These reactions include:
Reduction: It can reduce oxidized molecules, thereby restoring their normal function.
Substitution: The peptide can react with free radicals, substituting the radical species with a more stable molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving antioxidant peptides include hydrogen peroxide (H₂O₂) and various free radical generators. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products Formed
The major products formed from these reactions are typically more stable and less reactive molecules, which contribute to the overall antioxidant capacity of the peptide .
Scientific Research Applications
Antioxidant peptide A (TFA) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of antioxidant peptide A (TFA) involves several molecular targets and pathways:
Free Radical Scavenging: The peptide donates electrons to neutralize free radicals, thereby preventing oxidative damage.
Activation of Antioxidant Enzymes: It enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Inhibition of Oxidative Enzymes: The peptide inhibits the activity of oxidative enzymes, reducing the production of ROS.
Regulation of Redox Signaling Pathways: It activates the Nrf2 pathway and inhibits the NF-κB pathway, which are crucial in maintaining cellular redox balance.
Comparison with Similar Compounds
Antioxidant peptide A (TFA) can be compared with other antioxidant peptides derived from various sources:
Pea Protein Hydrolysates: Peptides such as YLVN and EEHLCFR exhibit strong antioxidant activity similar to Antioxidant peptide A (TFA).
Rapeseed Protein-Derived Peptides: Peptides like YWDHNNPQIR also show significant antioxidant properties and are used in similar applications.
Plant-Derived Peptides: Various plant-derived peptides possess antioxidant properties and are explored for their potential in food and pharmaceutical industries.
Antioxidant peptide A (TFA) stands out due to its specific amino acid composition, which enhances its radical scavenging activity and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N12O7S2.C2HF3O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;3-2(4,5)1(6)7/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBWDSMSXOJHV-HXDXACSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55F3N12O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]ureido]cinchonan](/img/structure/B8117541.png)
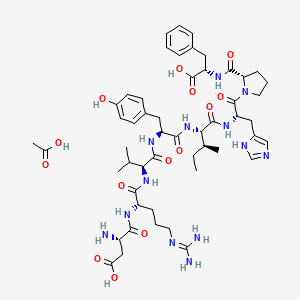
![[(2R)-1,4-dibenzylpiperazin-2-yl]methanol](/img/structure/B8117551.png)
![2-([3,3'-Bipyridin]-4-ylthio)-N-(methylsulfonyl)acetamide](/img/structure/B8117557.png)
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride](/img/structure/B8117558.png)
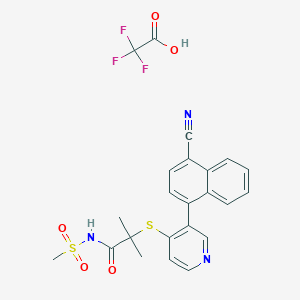
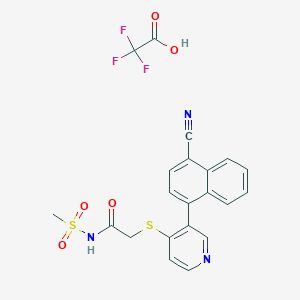
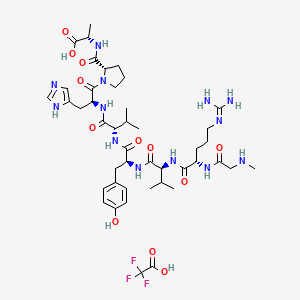
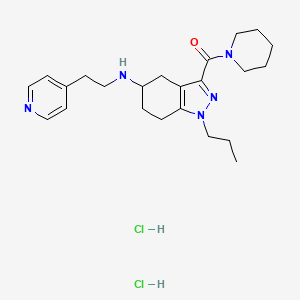
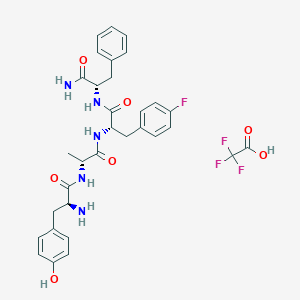
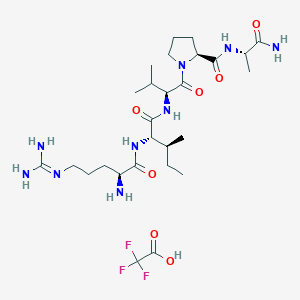
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride](/img/structure/B8117614.png)
